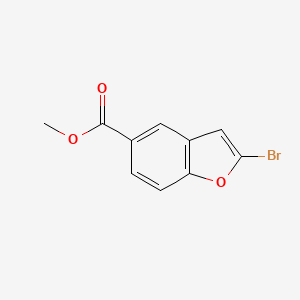
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that features a cyclopropylmethyl group and a dioxaborolan group attached to an indazole ring
Vorbereitungsmethoden
The synthesis of 1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the indazole core, followed by the introduction of the cyclopropylmethyl group and the dioxaborolan group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The dioxaborolan group can participate in boron-mediated reactions, while the indazole core can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indazole derivatives and boron-containing molecules. For example:
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Shares the dioxaborolan group but has a different core structure.
1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester: Another boron-containing compound with different substituents. The uniqueness of 1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1476076-05-7 |
|---|---|
Molekularformel |
C17H23BN2O2 |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15-13(9-14)10-19-20(15)11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
AIOOEQOJWOTZLP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)





![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)



